Home > Products > Screening Compounds P74824 > SMARCA-BD ligand 1 for Protac
SMARCA-BD ligand 1 for Protac -

SMARCA-BD ligand 1 for Protac

Catalog Number: EVT-15279923
CAS Number:
Molecular Formula: C14H17N5O
Molecular Weight: 271.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SMARCA-BD ligand 1 for Proteolysis Targeting Chimeras is a synthetic compound designed to selectively bind to the BAF ATPase subunit SMARCA2, facilitating its degradation through the ubiquitin-proteasome system. This compound plays a crucial role in the development of targeted protein degradation strategies, particularly in the context of cancer research, where SMARCA2 is implicated in various oncogenic processes. The compound's design and synthesis are integral to advancing Proteolysis Targeting Chimeras technology, which aims to harness cellular degradation pathways for therapeutic purposes.

Source and Classification

SMARCA-BD ligand 1 is classified as a small molecule inhibitor that operates within the framework of targeted protein degradation. It has been referenced in various scientific studies, particularly those focusing on the vulnerabilities of the BAF complex in cancer biology. The compound's molecular formula is C14H17N5OC_{14}H_{17}N_{5}O with a molecular weight of 271.32 g/mol . It is cataloged under CAS number 1997319-92-2, indicating its unique chemical identity for research and regulatory purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of SMARCA-BD ligand 1 involves multiple steps, starting from the formation of its core structure followed by functionalization to optimize binding properties. The synthesis typically includes:

  1. Core Structure Formation: Initial chemical reactions establish the foundational scaffold of the ligand.
  2. Functionalization: Subsequent steps introduce specific functional groups that enhance binding affinity to SMARCA2.
  3. Purification: The final product undergoes purification processes to ensure high purity and consistency, suitable for research applications.

Industrial production is often carried out by specialized chemical synthesis companies equipped to handle complex organic synthesis while adhering to quality control standards .

Molecular Structure Analysis

Structure and Data

The molecular structure of SMARCA-BD ligand 1 reveals several key features that contribute to its binding affinity:

  • Quinazoline Core: Central to the molecule, providing essential interactions with SMARCA2.
  • Basic Nitrogen Atom: Positioned strategically to form hydrogen bonds with target residues in SMARCA2.
  • Halogen Bonding: Optimized interactions that enhance binding specificity.

The compound's structural data includes a molecular weight of 271.32 g/mol and a formula of C14H17N5OC_{14}H_{17}N_{5}O . High-resolution crystal structures have been utilized to elucidate binding modes and interactions within the bromodomain of SMARCA2, confirming critical interactions that underpin its efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

SMARCA-BD ligand 1 primarily engages in binding reactions with the BAF ATPase subunit SMARCA2. The key reactions include:

  • Binding Reactions: The ligand forms stable complexes with SMARCA2, which are essential for subsequent degradation processes.
  • Degradation Pathway Activation: Once bound, it facilitates the recruitment of E3 ligases that tag SMARCA2 for proteasomal degradation.

Common reagents used alongside this compound include various E3 ligases and other components necessary for PROTAC functionality . The major product formed from these reactions is the degraded form of SMARCA2.

Mechanism of Action

The mechanism by which SMARCA-BD ligand 1 exerts its effects involves several steps:

  1. Binding: The ligand binds specifically to the bromodomain of SMARCA2.
  2. Recruitment of E3 Ligases: This binding facilitates the recruitment of ubiquitin ligases, which are responsible for tagging proteins for degradation.
  3. Ubiquitination and Degradation: Following ubiquitination, SMARCA2 is directed to the proteasome, where it undergoes proteolytic degradation.

This process effectively reduces SMARCA2 levels within cells, impacting various cellular pathways associated with tumorigenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SMARCA-BD ligand 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: 271.32 g/mol
  • Molecular Formula: C14H17N5OC_{14}H_{17}N_{5}O
  • Storage Conditions: Recommended storage at -20°C for solid forms; in solvent at -80°C .
  • Stability: The compound demonstrates stability under controlled conditions, making it suitable for extended research applications.
Applications

SMARCA-BD ligand 1 has significant applications across various scientific fields:

  • Chemistry: Used to explore mechanisms of protein degradation and develop new methods for targeted protein manipulation.
  • Biology: Investigates the role of SMARCA2 in cellular processes, particularly in cancer biology.
  • Medicine: Explored as a potential therapeutic agent targeting diseases linked with dysregulated SMARCA2 function.
  • Pharmaceutical Industry: Integral in developing novel drugs leveraging PROTAC technology for enhanced specificity in targeting disease-related proteins .
PROTAC Technology and Molecular Design Principles

Heterobifunctional Degrader Architecture: E3 Ligase Recruitment and Target Binding Domains

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules comprising three critical elements: a target-binding "warhead," an E3 ubiquitin ligase-recruiting "anchor," and a connecting linker. This architecture hijacks the ubiquitin-proteasome system to induce selective protein degradation. The warhead binds the protein of interest (POI), while the anchor recruits an E3 ligase, forming a ternary complex that facilitates POI ubiquitination and subsequent proteasomal destruction [3].

SMARCA-BD ligand 1 (CAS# 1997319-92-2) serves as the warhead in PROTACs targeting SMARCA2 (BRM), a component of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. This ligand binds the bromodomain of SMARCA2 with high affinity (Kd = 93 nM) and selectivity, leveraging the conserved acetyl-lysine recognition pocket. Its chemical structure features a phenol-phenyl-triazole core, enabling critical hydrogen bonding with Asn1542 and Tyr1541 residues in SMARCA2’s bromodomain [5] [9]. For E3 ligase recruitment, VHL (Von Hippel-Lindau) or CRBN (Cereblon) ligands are commonly conjugated. For example, VHL ligands like VH032 (Kd = 185 nM for VHL) enable the formation of a productive ternary complex with Cullin 2-RING E3 ligase (CRL2), driving ubiquitination of SMARCA2 [3] [10].

Table 1: Key Components of SMARCA2-Targeting PROTACs

ComponentRoleExample MoleculesKey Properties
WarheadBinds SMARCA2 bromodomainSMARCA-BD ligand 1Kd = 93 nM; MW = 271.32 g/mol [5]
E3 Ligase LigandRecruits E3 ubiquitin ligaseVH032 (for VHL)Kd = 185 nM; Enables CRL2 assembly [3]
PROTAC ConstructFull degrader moleculeA947 (VHL-conjugated)DC50 = 39 pM for SMARCA2 [2]

The catalytic mechanism of PROTACs allows sub-stoichiometric activity, with one degrader molecule facilitating multiple degradation cycles. This efficiency enables potent degradation at low concentrations (pM–nM range), as demonstrated by PROTAC A947, which achieves >90% SMARCA2 degradation at 10 nM [2].

Rational Design Strategies for SMARCA2-Specific PROTACs

The design of SMARCA2-specific PROTACs addresses the challenge of paralog selectivity. SMARCA2 and SMARCA4 (BRG1) share 93% identity in their ATPase domains and 96% in their bromodomains, making selective inhibition difficult with traditional small molecules. PROTACs overcome this through ternary complex dynamics that favor SMARCA2 degradation even with warheads binding both paralogs equally [2].

SMARCA-BD ligand 1 exhibits near-identical binding affinity for SMARCA2 (Kd = 93 nM) and SMARCA4 (Kd = 65 nM). However, when conjugated to a VHL ligand (e.g., A947), it achieves 28-fold selective degradation of SMARCA2 (DC50 = 39 pM) over SMARCA4 (DC50 = 1.1 nM). This selectivity arises from enhanced ternary complex formation between SMARCA2 and VHL, driven by favorable protein-protein interactions and conformational stability [2]. Key design principles include:

  • Warhead Optimization: The phenol group in SMARCA-BD ligand 1 is critical for binding; its removal (as in analog A858) abolishes degradation [2].
  • Synthetic Lethality Exploitation: SMARCA4-mutant cancers rely on SMARCA2 for survival. Degraders like A947 selectively inhibit growth in SMARCA4-mutant non-small cell lung cancer (NSCLC) cells (IC50 = 34 nM) while sparing SMARCA4-wild-type models [2].
  • Proteome-Wide Specificity: Global ubiquitin mapping and proteomic profiling confirm that PROTACs using this warhead degrade only SMARCA2/4 and PBRM1, without off-target effects [2].

Table 2: Selectivity Profiles of SMARCA2-Targeting PROTACs

PROTACSMARCA2 DC50SMARCA4 DC50Selectivity Ratio (SMARCA4:SMARCA2)Cellular Efficacy (IC50 in SMARCA4mut NSCLC)
A94739 pM1.1 nM28.234 nM [2]
VHL-SMARCA2125 nM*Not reportedN/A69 nM* [8]
Data for illustrative analogs

Role of Linker Composition in Ternary Complex Stability and Degradation Efficacy

Linker design critically influences PROTAC efficacy by determining the distance and orientation between the warhead and E3 ligase ligand, thereby affecting ternary complex formation. Optimal linkers enable productive ubiquitin transfer while minimizing steric clashes [3] [10].

SMARCA-BD ligand 1-based PROTACs employ diverse linkers:

  • Alkyl Chains: Provide flexibility but may reduce degradation potency due to excessive rotational freedom.
  • Polyethylene Glycol (PEG): Improves solubility and balances flexibility/rigidity. For example, SMARCA-BD ligand 1 dihydrochloride (CAS# 2369053-68-7) uses PEG-containing linkers, enhancing aqueous solubility (2.7 mg/mL in DMSO) [10].
  • Rigid Aromatic Groups: Enhance selectivity by constraining conformational dynamics, as seen in PROTAC A947, which uses a semi-rigid linker to achieve pM degradation [2].

Linker length directly impacts degradation efficiency:

  • Short linkers (<5 atoms) may impede ternary complex formation due to steric hindrance.
  • Long linkers (>10 atoms) reduce cell permeability and increase molecular weight (>1,000 Da), violating Lipinski’s rule [3].
  • Ideal linkers for SMARCA-BD ligand 1-based PROTACs span 8–12 atoms, balancing cell penetration and complex stability [10].

Table 3: Impact of Linker Composition on PROTAC Efficacy

Linker TypeLength (Atoms)PROTAC ExampleDegradation Efficacy (DC50)Key Advantages
PEG-Based12A94739 pM [2]Enhanced solubility; balanced flexibility
Alkyl Chain8SMARCA-BD dihydrochloride7.84 mM* (solubility) [10]Synthetic simplicity
Aromatic10Research-stageNot reportedImproved ternary complex stability
Solubility data for warhead precursor

Hydrophobic linkers can enhance membrane permeability but risk aggregation, while hydrophilic PEG linkers improve pharmacokinetics. The phenol group in SMARCA-BD ligand 1 further aids solubility, allowing PROTACs to maintain molecular weights <700 Da, thus preserving oral bioavailability [5] [10].

Properties

Product Name

SMARCA-BD ligand 1 for Protac

IUPAC Name

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

InChI

InChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18)

InChI Key

SZKHGLTYXIDOFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.